Naphtho(2,1-b)furan, 4-methoxy-2-nitro-
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Overview
Description
Naphtho(2,1-b)furan, 4-methoxy-2-nitro- is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing naphtho(2,1-b)furan, 4-methoxy-2-nitro- involves a one-pot, three-component reaction. This method uses Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N) as a catalyst. The reaction is carried out in acetonitrile (CH3CN) at room temperature for 24 hours, followed by refluxing with hydrochloric acid (HCl) and acetic acid (AcOH) for 1 hour .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot, three-component reaction mentioned above can be adapted for larger-scale synthesis due to its simplicity and efficiency, avoiding the use of expensive catalysts and chromatographic separation .
Chemical Reactions Analysis
Types of Reactions
Naphtho(2,1-b)furan, 4-methoxy-2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Naphtho(2,1-b)furan, 4-methoxy-2-nitro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential mutagenic and genotoxic properties.
Medicine: Investigated for its cytotoxic effects on cancer cells and its potential as an anticancer agent.
Industry: Utilized in the development of fluorescent labels for biomolecules and in peptide synthesis
Mechanism of Action
The mechanism of action of naphtho(2,1-b)furan, 4-methoxy-2-nitro- involves its interaction with cellular components. The nitro group is reduced by endogenous nitroreductases, leading to the formation of reactive intermediates that can cause DNA damage and induce mutagenesis. The compound’s cytotoxic effects are attributed to its ability to interfere with cellular redox status and deplete antioxidant systems .
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2-nitronaphtho(2,1-b)furan: Another nitro derivative with similar mutagenic properties.
2-nitro-7-methoxynaphtho(2,1-b)furan: Known for its strong mutagenic activity on mammalian cells.
Naphtho(2,3-b)furan-4,9-dione: A related compound with potential biological relevance
Uniqueness
Naphtho(2,1-b)furan, 4-methoxy-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of methoxy and nitro groups makes it a valuable compound for studying the effects of these functional groups on the naphthofuran scaffold .
Properties
CAS No. |
75965-72-9 |
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Molecular Formula |
C13H9NO4 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
4-methoxy-2-nitrobenzo[e][1]benzofuran |
InChI |
InChI=1S/C13H9NO4/c1-17-11-6-8-4-2-3-5-9(8)10-7-12(14(15)16)18-13(10)11/h2-7H,1H3 |
InChI Key |
FJXJAAFKONAPKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C3=C1OC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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